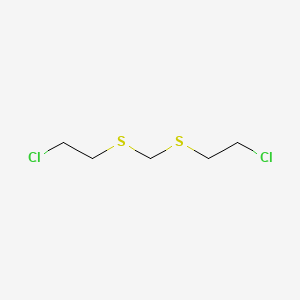

Bis(2-chloroethylthio)methane

Description

Propriétés

Numéro CAS |

63869-13-6 |

|---|---|

Formule moléculaire |

C5H10Cl2S2 |

Poids moléculaire |

205.2 g/mol |

Nom IUPAC |

1-chloro-2-(2-chloroethylsulfanylmethylsulfanyl)ethane |

InChI |

InChI=1S/C5H10Cl2S2/c6-1-3-8-5-9-4-2-7/h1-5H2 |

Clé InChI |

RKTJTTAEKCRXNL-UHFFFAOYSA-N |

SMILES canonique |

C(CCl)SCSCCCl |

Description physique |

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethylthio)methane

Abstract: This technical guide offers a comprehensive examination of Bis(2-chloroethylthio)methane, a potent sulfur mustard analogue. It is designed for researchers, scientists, and professionals in drug development, providing a detailed analysis of its chemical properties, synthesis, reactivity, and toxicological profile. This document emphasizes the underlying principles of experimental choices and provides self-validating protocols, all grounded in authoritative scientific sources.

Introduction

This compound, known formally as 1,1'-[methylenebis(thio)]bis(2-chloroethane), is a bifunctional alkylating agent belonging to the sulfur mustard family. Its structure is characterized by a central methylene bridge linking two 2-chloroethylthio moieties. This configuration imparts a distinct reactivity that has garnered significant interest within the fields of chemical defense and biomedical research. A profound understanding of the chemical behavior of this compound is critical for ensuring its safe handling, developing effective countermeasures, and exploring its potential as a pharmacological agent.

This guide will systematically detail the fundamental physicochemical properties of this compound, outline its synthesis and reactivity, elaborate on its toxicological mechanisms, and present standardized protocols for its management and analysis.

Physicochemical Properties

A comprehensive grasp of the physicochemical properties of this compound is foundational for any experimental undertaking. These characteristics govern its behavior in diverse chemical and biological systems and are essential for the formulation of appropriate handling and decontamination procedures.

General Properties

| Property | Value |

| Chemical Formula | C₅H₁₀Cl₂S₂ |

| Molecular Weight | 205.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic garlic or mustard-like scent |

| CAS Number | 63869-13-6 |

| IUPAC Name | 1,1'-[Methylenebis(thio)]bis(2-chloroethane) |

Spectroscopic Data

Spectroscopic techniques are indispensable for the definitive identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (in CDCl₃): The proton NMR spectrum exhibits a singlet at approximately 3.80 ppm corresponding to the two protons of the central methylene bridge (-S-CH₂-S-). Two triplets are observed at roughly 3.65 ppm and 2.95 ppm, which are assigned to the protons of the chloromethyl (-CH₂-Cl) and thiomethyl (-S-CH₂-) groups, respectively, with the expected spin-spin coupling.

-

-

Mass Spectrometry (MS):

-

Under electron impact (EI) ionization, the mass spectrum typically displays a molecular ion peak (M⁺) at an m/z of 204, accompanied by characteristic isotopic peaks due to the presence of ³⁵Cl and ³⁷Cl. Prominent fragmentation pathways include the loss of a chloromethyl radical (•CH₂Cl) and subsequent molecular rearrangements.

-

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the reaction of 2-chloroethanethiol with a methylene source. The molecule's reactivity is primarily dictated by the two 2-chloroethylthio groups, which can undergo intramolecular cyclization to generate highly reactive episulfonium ions.

Synthetic Pathway

A standard laboratory-scale synthesis involves the acid-catalyzed condensation of 2-chloroethanethiol with formaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-chloroethanethiol (2.0 equivalents) in glacial acetic acid is stirred. Concentrated hydrochloric acid (0.1 equivalents) is added as a catalyst.

-

Reagent Addition: A 37% aqueous solution of formaldehyde (1.0 equivalent) is added dropwise to the reaction mixture while maintaining the temperature at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored using appropriate analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with water, and the product is extracted into an organic solvent like dichloromethane.

-

Purification: The organic layer is washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the formaldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the sulfur atom of 2-chloroethanethiol. The subsequent condensation reaction with a second molecule of the thiol leads to the formation of the final product.

Diagram: Synthetic Workflow

Caption: A schematic representation of the synthesis workflow for this compound.

Reactivity and Mechanism of Action

The principal toxicological mechanism of this compound is its function as a potent alkylating agent. This reactivity arises from the intramolecular cyclization of its 2-chloroethylthio groups, which forms highly electrophilic episulfonium ions.

Diagram: Formation of the Episulfonium Ion

Caption: The mechanism illustrating the formation of the episulfonium ion and subsequent alkylation.

These episulfonium ions readily react with a variety of biological nucleophiles, including DNA, proteins, and lipids. The alkylation of DNA, especially at the N7 position of guanine residues, is a critical event that can lead to the formation of DNA cross-links, induce mutations, and ultimately trigger cell death. This mechanism is shared with other sulfur mustards and is the underlying cause of their vesicant (blistering) and cytotoxic effects.

Toxicology and Safety

This compound is a hazardous substance and must be handled with extreme caution within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles.

Acute Toxicity

Exposure to this compound can result in severe irritation and damage to the skin, eyes, and respiratory system. As a vesicant, dermal contact can cause the delayed formation of painful blisters. Inhalation of its vapors can lead to severe pulmonary damage.

| Route of Exposure | Primary Effects |

| Dermal | Redness, inflammation, and blistering |

| Ocular | Severe irritation, pain, and potential for permanent eye damage |

| Inhalation | Coughing, shortness of breath, and risk of pulmonary edema |

| Ingestion | Severe gastrointestinal distress |

Decontamination

In the event of accidental exposure, immediate and thorough decontamination is imperative.

Protocol: Emergency Decontamination

-

Personnel Decontamination:

-

Immediately remove all contaminated clothing.

-

Flush the affected skin with large volumes of water for a minimum of 15 minutes. An initial decontamination with a dilute bleach (sodium hypochlorite) solution can be effective, followed by extensive washing with soap and water.

-

For eye contact, irrigate the eyes with a sterile eyewash solution or clean water for at least 15 minutes.

-

Seek immediate medical attention following any exposure.

-

-

Surface Decontamination:

-

Chemical spills should be neutralized using an oxidizing agent, such as a bleach solution or a specialized decontamination solution.

-

The neutralized material should be absorbed using an inert absorbent, such as vermiculite, and disposed of in accordance with hazardous waste regulations.

-

Potential Research Applications

Despite its inherent toxicity, the powerful alkylating capabilities of this compound and its analogues have been investigated in the realm of drug development, particularly for oncological applications. The ability of such compounds to induce DNA damage makes them potential candidates for anticancer therapies, although their high systemic toxicity often presents a significant challenge to their clinical use. In a research context, this compound serves as a valuable tool for studying the mechanisms of DNA damage and repair, and for the development of novel therapeutic strategies.

Conclusion

This compound is a potent bifunctional alkylating agent characterized by its significant chemical reactivity and toxicity. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action is indispensable for researchers and drug development professionals. The protocols and data provided in this guide serve as a foundational resource for the safe and effective use of this compound in a research setting. Strict adherence to all safety protocols is of paramount importance to mitigate the risks associated with its handling.

Bis(2-chloroethylthio)methane CAS number 63869-13-6

An In-depth Technical Guide to Bis(2-chloroethylthio)methane

Executive Summary

This compound (CAS No. 63869-13-6) is a potent bifunctional alkylating agent and a structural analogue of sulfur mustard. While its history is rooted in its classification as a chemical warfare-related substance, its unique chemical properties make it a subject of significant interest for researchers in toxicology, DNA damage and repair, and pharmacology. This guide provides a comprehensive technical overview of its synthesis, chemical characteristics, reactivity, and biological mechanism of action. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep understanding of this archetypal sulfur mustard analogue, either as a reference compound for toxicology studies or as a tool to probe the mechanisms of DNA alkylation and cellular response to such damage.

Introduction: A Molecule Defined by Reactivity

This compound, with the chemical formula C₅H₁₀Cl₂S₂, is an organosulfur compound that belongs to the family of sulfur mustards.[1][2] These compounds are characterized by the presence of a bis(2-chloroethyl)sulfide functional group, which confers potent cytotoxic and vesicant (blistering) properties.[3] The central methylene bridge in this compound distinguishes it from the classic sulfur mustard (Bis(2-chloroethyl) sulfide), but it is expected to react in a similar fashion due to the presence of the same reactive chloroethylthio moieties.[1][2][4]

The primary relevance of this compound in a research and drug development context stems not from direct therapeutic applications, but from its utility as a model compound. The study of sulfur mustards and their analogues has been instrumental in the development of the first generation of alkylating chemotherapeutic agents.[2][3] Understanding the precise mechanisms by which molecules like this compound exert their effects provides invaluable insight into the fundamental processes of DNA damage, cell cycle arrest, and apoptosis, which are central to modern cancer biology and the development of targeted therapies.[5][6] This guide will therefore focus on the core technical aspects of the molecule to empower researchers to utilize it safely and effectively in a controlled laboratory setting for basic scientific discovery. One safety data sheet notes its potential for "Industrial and scientific research uses".[7]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 63869-13-6 | [1][8][9] |

| Molecular Formula | C₅H₁₀Cl₂S₂ | [1][2][4] |

| Molecular Weight | 205.17 g/mol | [9][10] |

| IUPAC Name | 1-chloro-2-(2-chloroethylsulfanylmethylsulfanyl)ethane | [1][4] |

| Appearance | Expected to be a liquid, similar to sulfur mustard | [1][2] |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [2] |

| XLogP3 (Predicted) | 2.8 | [1][2] |

| Kovats Retention Index | 1569 (Semi-standard non-polar) | [1][4] |

| Reactive Group | Halogenated Organic Compounds, Organic Sulfides | [1][6] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of two equivalents of 2-chloroethanethiol with one equivalent of formaldehyde, typically in the presence of a strong acid catalyst like hydrochloric acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and based on established chemical principles. It must be performed with extreme caution in a certified fume hood with appropriate personal protective equipment by personnel trained in handling highly toxic and reactive chemicals.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroethanethiol (2.0 equivalents).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of formaldehyde (1.0 equivalent, e.g., as a 37% aqueous solution) to the stirred thiol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid dropwise.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 40-50°C for an additional 2-4 hours to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying sulfur mustards and their analogues.[12] The NIST database contains a mass spectrum for this compound (NIST Number: 289534), which shows a top peak at m/z 109.[1][8] A detailed protocol for GC-MS analysis is provided in Section 7.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While a full, assigned spectrum is not publicly available, ¹³C NMR spectral data can be found in some databases.[1] The expected ¹H NMR spectrum would show characteristic triplets for the methylene groups, and the ¹³C NMR would confirm the number of unique carbon environments.[13][14]

Reactivity and Mechanism of Action: The Episulfonium Ion

The profound biological activity of this compound is a direct consequence of its chemical reactivity. Like other sulfur and nitrogen mustards, it functions as a potent bifunctional alkylating agent.[3] The mechanism is initiated by an intramolecular nucleophilic substitution.

Formation of the Cyclic Episulfonium Ion

The sulfur atom, being a strong nucleophile, attacks the adjacent carbon atom bearing a chlorine atom, displacing the chloride ion.[5][15] This forms a highly reactive, three-membered cyclic intermediate known as an episulfonium ion (or thiiranium ion). This step is the rate-determining step for its alkylating reactions.

Alkylation of Nucleophiles

The strained episulfonium ion is a powerful electrophile and is readily attacked by cellular nucleophiles. The primary biological target is DNA, specifically the N7 position of guanine bases and, to a lesser extent, the N3 position of adenine.[16]

Caption: Mechanism of DNA alkylation by this compound.

Because the molecule possesses two such reactive arms, it can alkylate a second guanine base after the first alkylation event. This can occur on the same DNA strand (intrastrand cross-link) or, more critically, on the opposite strand, leading to an interstrand cross-link (ICL) .[8][17] ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking both DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

Biological Effects and Toxicology

The toxicological profile of this compound is dominated by its alkylating ability. While specific LD50 or cytotoxicity data for this exact compound are not available in the public domain, a wealth of information on sulfur mustard and its analogues allows for a reliable inference of its biological effects.

-

Cytotoxicity: The formation of DNA adducts and cross-links leads to potent cytotoxicity, particularly in rapidly dividing cells, which are more susceptible to disruptions in DNA replication.[18] This property is the basis for the use of nitrogen mustard analogues in cancer chemotherapy.[2][3]

-

Vesicant Action: A hallmark of sulfur mustard exposure is the formation of painful skin blisters.[3] This is a result of a complex inflammatory cascade initiated by the alkylation of proteins and other macromolecules in the skin, leading to cell death and separation of the epidermis from the dermis.

-

Carcinogenicity and Mutagenicity: By directly damaging DNA, sulfur mustards are known mutagens and are classified as human carcinogens (Group 1) by IARC.[15] The resulting DNA adducts can lead to mispairing during replication, causing permanent mutations.

In Vitro Cytotoxicity of Analogues

Studies on various cell lines have demonstrated the dose-dependent cytotoxicity of sulfur mustard. For example, comparisons between melanoma cell lines and keratinocytes have shown varying degrees of susceptibility, which may be linked to differences in DNA repair capacity.[18] Research on cytoprotective agents has shown that pretreatment of cell lines like HeLa with thiol-containing compounds can decrease the cytotoxicity of sulfur mustard.[1][19]

Potential Utility in a Research Context

Given its extreme toxicity and classification, this compound has no therapeutic applications. However, for a research laboratory equipped to handle such hazardous materials, it can serve as a valuable research tool:

-

DNA Damage and Repair Studies: As a potent and specific DNA alkylating agent, it can be used to induce DNA damage in cellular models to study the intricate pathways of DNA repair, such as base excision repair (BER), nucleotide excision repair (NER), and the Fanconi anemia pathway for ICL repair.

-

Screening for Protective Agents: It can be used in high-throughput screening assays to identify novel compounds that can protect cells from alkylating damage, which has relevance for both chemical defense and chemotherapy dose-tolerance studies.[19]

-

Model for Vesicant Injury: In specialized in vitro skin models, it can be used to study the molecular mechanisms of blister formation and to test the efficacy of anti-inflammatory or other therapeutic interventions.[5]

Analytical Methodologies: A Practical Workflow

Accurate detection and quantification are critical for any experimental work involving this compound. The following is a standardized protocol for the analysis of this compound in a research sample (e.g., a reaction mixture or an environmental sample simulant) using GC-MS.

Step-by-Step GC-MS Protocol

-

Sample Preparation:

-

For liquid samples, perform a liquid-liquid extraction into an organic solvent like dichloromethane or hexane.[20]

-

For solid samples (e.g., soil simulants), perform a solvent extraction with acetone or dichloromethane.[21]

-

Dilute the extract to an appropriate concentration (e.g., 1-10 µg/mL) in the chosen solvent.

-

Add an appropriate internal standard if quantitative analysis is required.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Mass Spectrometer: Mass Selective Detector (MSD).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Inlet: Split/splitless inlet. For trace analysis, use splitless mode.[22]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., NIST library).[9]

-

Key identifying ions and their relative abundances should be used for confirmation.

-

Safety and Handling

CRITICAL WARNING: this compound is an extremely hazardous substance. It is expected to be a potent vesicant, toxic, and carcinogenic.[3][15] All handling must be performed in a designated chemical fume hood with appropriate engineering controls and by personnel with documented training in handling highly hazardous chemicals.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile or butyl rubber).

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron or suit.

-

Respiratory Protection: A full-face respirator with appropriate cartridges may be necessary depending on the scale and nature of the work.[7]

-

-

Handling: Avoid all contact with skin, eyes, and mucous membranes. Do not inhale vapors. Use sealed containers for transport within the lab.

-

Decontamination and Waste Disposal: All contaminated materials (glassware, PPE, etc.) must be decontaminated with a suitable solution (e.g., dilute bleach) before being removed from the fume hood. All chemical waste must be disposed of as hazardous waste according to institutional and national regulations.

Conclusion

This compound stands as a classic example of a bifunctional alkylating agent. While its direct applications in drug development are non-existent due to its toxicity, its value as a research tool for fundamental studies in DNA damage and repair, toxicology, and cellular stress responses is significant. By understanding its synthesis, reactivity, and biological mechanism of action, researchers can leverage this molecule to uncover new insights into cellular processes that are critical for advancing fields such as oncology and developing new therapeutic strategies against cellular damage. Strict adherence to safety protocols is paramount for any laboratory considering work with this potent compound.

References

- An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines. (n.d.). PubMed.

- From Warfare to Mainstay: Mustard Derivatives Play Evolving Role in Cancer Therapy. (2012, January 9). OncLive.

- This compound. (n.d.). PubChem.

- Kehe, K., & Szinicz, L. (2005). Medical aspects of sulfur mustard poisoning. Toxicology, 214(3), 198-209.

- SULFUR MUSTARD. (n.d.). In Chemical Agents and Related Occupations. National Center for Biotechnology Information.

- This compound. (n.d.). NIST WebBook.

- War! What is it good for? Mustard gas medicine. (2017, February 27). CMAJ, 189(8), E323-E324.

- Effectiveness of Cytoprotective Agents on Sulfur Mustard Induced Toxicity: The In vitro Model. (2019, January 8). Semantic Scholar.

- Thioacetal. (n.d.). In Wikipedia.

- A Role for Mitochondrial Oxidative Stress in Sulfur Mustard Analog 2-Chloroethyl Ethyl Sulfide-Induced Lung Cell Injury and Antioxidant Protection. (n.d.). National Institutes of Health.

- The First Effective Chemotherapy for Cancer. (n.d.). Marshall's Musings.

- Sulfur Mustard Analog Mechlorethamine (Bis(2-chloroethyl)methylamine) Modulates Cell Cycle Progression via the DNA Damage Response in Human Lung Epithelial A549 Cells. (2019, June 17). PubMed.

- Studies on the reactions of formaldehyde with aminothiols and the antioxidative properties of the reaction products. (n.d.). HKUST Research Portal.

- NMR Chemical Shifts. (n.d.).

- Products of the reactions of HCHO with thiol/alcohol-containing amino.... (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). NIST.

- Thioacetal synthesis by thioacetalisation or 1,4-addition. (n.d.). Organic Chemistry Portal.

- Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. (1995, March). PubMed.

- Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. (n.d.). MDPI.

- The Action of Formaldehyde upon Cysteine. (n.d.). Journal of the American Chemical Society.

- Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio) Ethane Exposure in Human Urine at Trace Exposure Levels by Gas Chromatography Tandem Mass Spectrometry via Simultaneous Incubation and Extraction. (2023, September 1). PubMed.

- Concentrations of mustard gas [bis(2-chloroethyl)sulfide] in the tissues of a victim of a vesicant exposure. (1987, November). PubMed.

- Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. (n.d.). PubMed.

- Reactions of Thiols. (n.d.). Chemistry Steps.

- Dermal Intoxication of Mice With bis(2-chloroethyl)sulphide and the Protective Effect of Flavonoids. (n.d.). PubMed.

- Hydrolysis and Oxidation Products of the Chemical Warfare Agents 1,2-Bis[(2-chloroethyl)thio]ethane Q and 2,2′-Bis(2-chloroethylthio)diethyl Ether T. (n.d.). ResearchGate.

- bis(2-Chloroethoxy)methane (CASRN: 111-91-1). (n.d.). National Toxicology Program.

- (PDF) Development of an Analytical Protocol for Forensic Identification of Chemical Warfare Agent Surrogates. (2008, August 10). ResearchGate.

- Chemical Properties of this compound (CAS 63869-13-6). (n.d.). Cheméo.

- The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. (1980, January). PubMed.

- Detection of Toxic Industrial Compounds: A Guide to Analytical Techniques Application. (2003, January 28). Agilent.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... (2016, May 20). Organometallics.

- This compound (C5H10Cl2S2). (n.d.). PubChemLite.

- Bis(2-chloroethoxy)methane. (n.d.). PubChem.

- Ethanethiol, 2-chloro-. (n.d.). PubChem.

Sources

- 1. Effectiveness of Cytoprotective Agents on Sulfur Mustard Induced Toxicity: The In vitro Model | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 2. cmaj.ca [cmaj.ca]

- 3. onclive.com [onclive.com]

- 4. This compound | C5H10Cl2S2 | CID 522107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur Mustard Analog Mechlorethamine (Bis(2-chloroethyl)methylamine) Modulates Cell Cycle Progression via the DNA Damage Response in Human Lung Epithelial A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound (CAS 63869-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Thioacetal - Wikipedia [en.wikipedia.org]

- 12. Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio) Ethane Exposure in Human Urine at Trace Exposure Levels by Gas Chromatography Tandem Mass Spectrometry via Simultaneous Incubation and Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. sites.wp.odu.edu [sites.wp.odu.edu]

- 15. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. gcms.labrulez.com [gcms.labrulez.com]

An In-depth Technical Guide to Bis(2-chloroethylthio)methane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical safety. It provides a detailed overview of bis(2-chloroethylthio)methane, covering its chemical properties, a plausible synthesis pathway, its toxicological mechanism, and rigorous safety protocols. The information herein is synthesized from established chemical databases and safety advisories to ensure scientific integrity and practical utility.

Core Molecular and Physical Properties

This compound, a compound structurally related to sulfur mustard, is a substance of significant interest in toxicology and chemical defense research. Its core identifiers and physicochemical properties are summarized below.

Chemical Identity

-

IUPAC Name : 1-chloro-2-[(2-chloroethyl)sulfanylmethylsulfanyl]ethane[1]

Physicochemical Data

A compilation of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for its handling, storage, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 205.2 g/mol [1] (also cited as 205.169 g/mol [2][3] and 205.17 g/mol [5]) | PubChem, NIST |

| Appearance | Expected to be a liquid, similar to related sulfur mustards.[1][4] | CAMEO Chemicals |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | ECHEMI[4] |

| Water Solubility | No rapid reaction with water is reported, but it is classified as water-reactive.[1][4][6] | CAMEO Chemicals |

| Reactivity | Incompatible with strong oxidizing agents and strong acids.[7] | NJ Department of Health |

Synthesis Pathway: A Proposed Protocol

While specific, detailed synthesis procedures for this compound are not widely published in standard literature due to its nature, a plausible and logical pathway can be derived from fundamental principles of organic sulfur chemistry. The proposed synthesis involves the reaction of 2-chloroethanethiol with a formaldehyde equivalent, such as dimethoxymethane or paraformaldehyde, under acidic conditions.

The causality behind this experimental choice lies in the reactivity of thiols with aldehydes or their acetals to form thioacetals. The acid catalyst protonates the formaldehyde equivalent, making it a more potent electrophile for nucleophilic attack by the sulfur atom of the thiol. A second thiol molecule then displaces the remaining leaving group to form the stable thioacetal product.

Proposed Experimental Workflow

Objective: To synthesize this compound via acid-catalyzed thioacetal formation.

Materials:

-

2-Chloroethanethiol

-

Dimethoxymethane (or Paraformaldehyde)

-

Anhydrous Toluene (or other suitable inert solvent)

-

Strong Acid Catalyst (e.g., p-Toluenesulfonic acid or concentrated HCl)

-

Anhydrous Magnesium Sulfate

-

Sodium Bicarbonate Solution (5%)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroethanethiol (2.2 molar equivalents) in anhydrous toluene.

-

Addition of Reagents: Add dimethoxymethane (1.0 molar equivalent) to the solution.

-

Catalysis: Carefully add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Execution: Heat the mixture to reflux and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

This protocol is a self-validating system; the identity and purity of the final product must be confirmed using analytical methods like NMR spectroscopy and mass spectrometry to verify the successful formation of the target thioacetal.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Toxicological Profile and Mechanism of Action

This compound is structurally analogous to sulfur mustard (mustard gas) and is expected to exhibit similar toxicological properties.[1][4] The primary mechanism of toxicity for such compounds is their action as potent alkylating agents.

Mechanism of Alkylation

The toxicity is initiated by an intramolecular cyclization of one of the 2-chloroethylthio groups. The sulfur atom, acting as a nucleophile, attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a highly reactive cyclic sulfonium ion (episulfonium ion). This strained, three-membered ring is a powerful electrophile. It can then be attacked by nucleophilic groups present in biological macromolecules, such as the nitrogen atoms in the bases of DNA, as well as functional groups in proteins. This process, known as alkylation, leads to covalent modification of these essential molecules, disrupting their function and leading to widespread cellular damage and apoptosis.

Biological Pathway Diagram

Caption: Mechanism of cellular toxicity via alkylation.

Safety, Handling, and Emergency Protocols

Given its classification as a chemical weapon-related substance and its similarity to sulfur mustard, this compound must be handled with extreme caution under stringent safety protocols.[1] It is designated as a Chemical of Interest by the DHS, particularly concerning theft for use as a chemical weapon precursor.[1]

Personal Protective Equipment (PPE)

The use of comprehensive PPE is mandatory when handling this compound. The required equipment includes, but is not limited to:

-

Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and acid gases is necessary if exposure limits are exceeded or symptoms are experienced.[8]

-

Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.[8]

-

Skin Protection: Fire/flame-resistant and impervious clothing, along with solvent-resistant gloves.[7][8] Safety equipment suppliers should be consulted for the most protective materials.[7]

-

Emergency Facilities: An emergency shower and eyewash fountain must be immediately accessible in the work area.[7]

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Ignition Sources: Prohibit all sources of ignition, such as open flames and smoking, in handling and storage areas.[7]

-

Storage: Store in tightly closed containers in a cool, well-ventilated, and secure area, away from direct sunlight and incompatible materials like oxidizing agents and strong acids.[7]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Contaminated work clothes should be laundered separately by informed individuals.[7][9]

Emergency Procedures

Spills and Leaks:

-

Evacuate all non-essential personnel from the spill area.

-

Remove all ignition sources.[7]

-

Wear full protective equipment, including respiratory protection.

-

Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[7][9]

-

Collect the absorbed material into sealed, labeled containers for disposal as hazardous waste.[7]

-

Ventilate and decontaminate the spill area thoroughly after cleanup.[7]

Fire:

-

This compound is considered a combustible liquid.[7]

-

Use dry chemical, CO₂, or halon extinguishers.[7]

-

Firefighting produces poisonous gases, including chlorine.[7] Firefighters must be equipped with self-contained breathing apparatus (SCBA) and full protective gear.[9]

First Aid:

-

Skin Contact: Immediately wash or shower to remove the chemical.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a hazardous compound with significant toxicological properties stemming from its potent alkylating activity. This guide provides a foundational framework for its study, from its basic chemical properties and a proposed synthesis to its mechanism of action and critical safety protocols. Adherence to these guidelines is paramount for any professional engaged in research involving this or related substances.

References

- Title: this compound | C5H10Cl2S2 | CID 522107 Source: PubChem - NIH URL:[Link]

- Title: this compound Source: NIST Chemistry WebBook URL:[Link]

- Title: this compound Source: NIST Chemistry WebBook URL:[Link]

- Title: BIS (2-CHLOROETHOXY) METHANE HAZARD SUMMARY Source: New Jersey Department of Health URL:[Link]

- Title: Chemical Properties of this compound (CAS 63869-13-6) Source: Cheméo URL:[Link]

Sources

- 1. This compound | C5H10Cl2S2 | CID 522107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound (CAS 63869-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 1-Chloro-2-[(2-chloroethyl)sulfanylmethylsulfanyl]ethane (Bis(2-chloroethylthio)methane) for Advanced Research Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-chloro-2-[(2-chloroethyl)sulfanylmethylsulfanyl]ethane, commonly known as bis(2-chloroethylthio)methane. As a structural analog of sulfur mustard, this compound is a potent bifunctional alkylating agent with significant implications in toxicology and as a potential research chemical. This document, intended for researchers and drug development professionals, details its chemical identity, a theoretical synthesis protocol, its mechanism of reactivity, mandatory safety procedures, and its context within chemical research. The information is presented to ensure scientific integrity, grounded in authoritative sources, and designed to provide a field-proven perspective on its handling and potential applications.

Chemical Identification and Physicochemical Properties

The foundational step in utilizing any chemical agent in a research setting is a precise understanding of its identity and physical characteristics. Misidentification can lead to catastrophic errors in experimental design and safety.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 1-chloro-2-[(2-chloroethyl)sulfanylmethylsulfanyl]ethane [1]. This nomenclature precisely describes the connectivity of the atoms within the molecule. However, in literature and databases, it is more commonly referred to by its synonym, This compound .

Other identifiers include:

Chemical Structure

The structure consists of a central methylene bridge (-CH₂-) linking two sulfur atoms, each of which is connected to a 2-chloroethyl group (-CH₂CH₂Cl). This bifunctional nature is the key to its high reactivity.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of key computed and experimental properties is crucial for experimental planning, including solvent selection and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 205.17 g/mol | [2][3][4] |

| Exact Mass | 203.9600981 Da | [1] |

| Appearance | Expected to be a liquid similar to sulfur mustard | [1][5] |

| Density (Predicted) | 1.268 g/cm³ | [5] |

| XLogP3 (Predicted) | 2.8 | [1][5] |

| Reactive Group | Halogenated Organic, Organic Sulfide | [1][6] |

Synthesis and Mechanistic Considerations

While commercial suppliers exist, understanding the synthesis of this compound is vital for assessing purity, potential byproducts, and for researchers who may need to produce analogs. No direct, published protocol was found; therefore, the following is a theoretical protocol based on established organosulfur chemistry and analogous reactions for sulfur mustards[7][8].

Theoretical Synthesis Protocol: Thioacetalization of Formaldehyde with 2-Chloroethanethiol

This approach utilizes the principle of thioacetal formation, a robust and well-understood reaction. The choice of an acid catalyst is critical for activating the formaldehyde carbonyl group towards nucleophilic attack by the thiol.

Objective: To synthesize this compound from formaldehyde and 2-chloroethanethiol.

Materials:

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

2-Chloroethanethiol

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge the flask with 2-chloroethanethiol (2.2 equivalents) dissolved in dichloromethane.

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add concentrated hydrochloric acid (0.1 equivalents) as the catalyst. Causality Note: The acid protonates the formaldehyde carbonyl, making it a much stronger electrophile for attack by the weakly nucleophilic thiol sulfur.

-

Reagent Addition: Slowly add formaldehyde (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of polymeric side products.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound. Self-Validation: The identity and purity of the final product must be confirmed via GC-MS and NMR spectroscopy, comparing the data against established reference spectra[2][3].

Proposed Reaction Mechanism

The synthesis proceeds via a classic acid-catalyzed thioacetalization mechanism.

Caption: Proposed mechanism for acid-catalyzed thioacetal formation.

Chemical Reactivity and Biological Mechanism of Action

Reactivity Profile: Bifunctional Alkylating Agent

The toxicity and chemical reactivity of this compound are dominated by the two 2-chloroethyl sulfide moieties. Like its infamous relative, sulfur mustard, it is a powerful bifunctional alkylating agent[7]. The presence of two reactive chloroethyl groups allows it to cross-link biological macromolecules, most notably DNA.

Intramolecular Cyclization to a Reactive Intermediate

The key to its alkylating ability is the intramolecular participation of the sulfur atom. The sulfur atom acts as a neighboring nucleophile, displacing the chloride ion to form a highly strained and extremely reactive cyclic sulfonium ion. This intermediate is the primary species that alkylates nucleophilic sites on biological molecules.

Mechanism of Cytotoxicity: DNA Alkylation

The cytotoxic effects are primarily due to its ability to alkylate DNA, leading to replication arrest, mutation, and apoptosis.

-

First Alkylation: One of the 2-chloroethyl arms forms the cyclic sulfonium ion, which is then attacked by a nucleophilic site on a DNA base, typically the N7 position of guanine.

-

Second Alkylation (Cross-linking): The second 2-chloroethyl arm on the same molecule then undergoes the same cyclization and alkylates a second guanine base on the opposite DNA strand, resulting in an interstrand cross-link. This cross-link prevents the DNA strands from separating for replication or transcription, ultimately triggering cell death.

Caption: Simplified workflow of DNA interstrand cross-linking.

Toxicology and Safe Handling Protocols

Toxicological Profile and Hazards

This compound is classified as a chemical weapon-related compound and is expected to exhibit toxicity similar to sulfur mustard[1][5][6].

-

Vesicant: It is expected to be a powerful blistering agent (vesicant), causing severe chemical burns to skin, eyes, and the respiratory tract.

-

Cytotoxicity: As a potent alkylating agent, it is highly cytotoxic and likely mutagenic and carcinogenic[7].

-

Safety Alerts: It is designated with a "Water-Reactive" alert, suggesting that while it may not react rapidly, its decomposition or reaction can be hazardous[1][5].

Regulatory Status

This compound is listed as a Chemical of Interest (COI) by the U.S. Department of Homeland Security (DHS) under the Chemical Facility Anti-Terrorism Standards (CFATS)[1][6]. This status reflects its potential as a precursor or a chemical weapon itself, and facilities possessing this chemical above the screening threshold quantity are subject to stringent security regulations.

Mandatory Laboratory Handling Protocol

Trustworthiness: Adherence to a strict, self-validating safety protocol is non-negotiable. All work must be conducted under the assumption that this material is extremely hazardous.

Personal Protective Equipment (PPE):

-

Respiratory: A full-face respirator with cartridges appropriate for organic vapors and acid gases is recommended. Work must be performed in a certified chemical fume hood.

-

Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner layer and a butyl rubber or Viton outer layer).

-

Body Protection: A flame-retardant lab coat and a chemical-resistant apron are mandatory.

Step-by-Step Handling Procedure:

-

Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure two separate, validated quenching solutions (e.g., 10% sodium hypochlorite solution and a secondary amine solution) are prepared and accessible.

-

Aliquotting: Use dedicated, non-reactive syringes or pipettes to handle the liquid. Perform all transfers over a spill tray lined with absorbent material.

-

Reaction Quenching: After the reaction is complete, the entire reaction mixture must be quenched by slowly adding it to a stirred, cooled bath of a suitable quenching solution.

-

Decontamination: All glassware, surfaces, and equipment that came into contact with the agent must be decontaminated. Rinse three times with a decontamination solution, followed by a standard solvent wash.

-

Waste Disposal: All contaminated waste (solid and liquid) must be collected in clearly labeled, dedicated hazardous waste containers for disposal by certified professionals in accordance with institutional and federal regulations.

Applications in a Research and Development Context

Role as a Bifunctional Alkylating Agent

In a drug development context, this compound is not an active pharmaceutical ingredient. Its value lies in its role as a research tool and a potential chemical intermediate. Its well-defined mechanism as a bifunctional alkylating agent makes it a useful positive control or reference compound in studies investigating DNA damage, cell cycle arrest, and apoptosis.

Potential as a Research Tool in Oncology

The history of oncology is deeply intertwined with mustard agents. The nitrogen mustards, structural analogs of sulfur mustards, gave rise to the first generation of chemotherapeutic drugs[9]. For instance, cyclophosphamide, a widely used anticancer drug, is a nitrogen mustard derivative that acts as a DNA cross-linking agent after metabolic activation[9][10].

This compound can serve as a foundational molecule for researchers aiming to:

-

Develop Novel Alkylating Agents: By modifying the central linker or the side chains, medicinal chemists can synthesize novel compounds and study their structure-activity relationships (SAR) for cytotoxicity against cancer cell lines.

-

Investigate DNA Repair Pathways: The specific DNA lesions created by this compound can be used to study the cellular mechanisms of DNA repair, such as nucleotide excision repair (NER) and homologous recombination.

-

Screen for Protective Agents: It can be used as a toxic challenge in cellular or animal models to screen for compounds that can mitigate the effects of chemical vesicants or alkylating agents[11].

Challenges and Future Directions

The extreme toxicity and security concerns associated with this compound are significant barriers to its widespread use. Future research may focus on developing less hazardous pro-drugs or delivery systems that selectively release the active alkylating agent within a target tissue, such as a tumor, thereby minimizing systemic toxicity.

References

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 522107, this compound.

- National Institute of Standards and Technology (2025).this compound in NIST Chemistry WebBook, SRD 69.

- National Institute of Standards and Technology (2025).this compound Mass Spectrum.

- National Toxicology Program (2002).Bis(2-chloroethoxy)methane (CASRN: 111-91-1).

- National Institute of Standards and Technology (2025).this compound Data.

- Wikipedia.Bis(2-chloroethyl)sulfide.

- ResearchGate (2007).Hydrolysis and Oxidation Products of the Chemical Warfare Agents 1,2-Bis[(2-chloroethyl)thio]ethane Q and 2,2′-Bis(2-chloroethylthio)diethyl Ether T.

- Google Patents (2018).US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

- PubMed (1991).Dermal Intoxication of Mice With bis(2-chloroethyl)sulphide and the Protective Effect of Flavonoids.

Sources

- 1. This compound | C5H10Cl2S2 | CID 522107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 11. Dermal intoxication of mice with bis(2-chloroethyl)sulphide and the protective effect of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-chloroethylthio)methane

This guide provides a comprehensive overview of the physical and chemical properties of Bis(2-chloroethylthio)methane (CAS No. 63869-13-6). As a close structural analog of sulfur mustard, this compound is of significant interest to researchers in toxicology, chemical defense, and drug development. This document synthesizes available data to offer field-proven insights into its behavior, handling, and analysis.

Identification and Nomenclature

This compound is an organosulfur compound and a member of the sulfur mustard family.[1][2] Its identity is established by several key identifiers. Due to its hazardous nature, it is classified as a Chemical Weapons/Chemical Weapons Precursors (CW/CWP) material by the Department of Homeland Security, with theft being a primary security issue.[1]

| Identifier | Value | Source |

| CAS Number | 63869-13-6 | PubChem[1] |

| Molecular Formula | C₅H₁₀Cl₂S₂ | PubChem[1] |

| IUPAC Name | 1-chloro-2-(2-chloroethylsulfanylmethylsulfanyl)ethane | PubChem[1] |

| Synonyms | SK-101 | ECHEMI[3] |

| PubChem CID | 522107 | PubChem[1] |

Physical Properties

The physical characterization of this compound is based on a combination of experimental and predicted data. Much like sulfur mustard, it is a liquid at standard temperature and pressure.[1][2][3]

| Property | Value | Notes | Source |

| Molecular Weight | 205.2 g/mol | Computed | PubChem[1] |

| Density | 1.268 g/cm³ | Predicted | ECHEMI[4] |

| Flash Point | 129.9 °C | ECHEMI[4] | |

| XLogP3 | 2.8 | Computed measure of hydrophobicity | PubChem[1], ECHEMI[3] |

| Appearance | Expected to be a colorless to pale yellow liquid | Based on analogy to sulfur mustard | PubChem[1] |

| Solubility | No data available | Expected to have low water solubility | ECHEMI[4] |

| Vapor Pressure | No data available | ECHEMI[4] | |

| Boiling Point | No data available | ECHEMI[4] | |

| Melting Point | No data available |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the 2-chloroethyl thioether functional groups, making it a potent alkylating agent. Its reactivity is mechanistically analogous to that of sulfur mustard.[1][2][3]

Alkylation Mechanism via Sulfonium Ion Formation

The primary driver of this compound's high reactivity and toxicity is the intramolecular cyclization of the chloroethyl groups. The sulfur atom, acting as a neighboring group, readily displaces the chloride via an intramolecular nucleophilic substitution (SNi) to form a highly strained and exceptionally reactive three-membered cyclic sulfonium ion (episulfonium ion).

This intermediate is a potent electrophile that rapidly reacts with a wide range of nucleophiles, including water, amino acids (e.g., cysteine, histidine), and the nitrogenous bases of DNA. This non-specific alkylation of biological macromolecules is the fundamental basis of its cytotoxicity and vesicant (blistering) properties.[5]

Caption: Reaction mechanism of this compound.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis. The reaction proceeds through the aforementioned sulfonium ion intermediate, with water acting as the nucleophile. The final, stable hydrolysis product is bis(2-hydroxyethylthio)methane, a diol analogous to thiodiglycol, which is the primary hydrolysis product of sulfur mustard.[6] The detection of this diol is a key strategy in the forensic analysis of exposure.[7][8]

Incompatibilities

This compound belongs to the reactive groups of halogenated organic compounds and organic sulfides.[1] It is incompatible with strong oxidizing agents and strong acids.[9] Contact with acids or acid fumes can lead to the formation of toxic chloride fumes.[10]

Analytical Methodology

Due to its high reactivity and toxicity, direct analysis of this compound is challenging. Standard analytical protocols, particularly for biological and environmental samples, focus on the detection of its stable hydrolysis products or other metabolites.[8] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques.[7][8]

Experimental Protocol: General Workflow for Biomarker Analysis

The following protocol outlines a self-validating system for the retrospective identification of exposure to this compound from a urine sample. The core principle is the conversion of any parent compound and its initial metabolites into the stable diol, bis(2-hydroxyethylthio)methane, for robust quantification.[7][8]

Step 1: Sample Preparation

-

Collect a urine sample (e.g., 0.5 mL) in a clean, labeled vial.

-

Fortify the sample with an appropriate internal standard (e.g., a deuterated analog of the target analyte) to ensure accuracy and precision throughout the process.

Step 2: Forced Hydrolysis

-

To ensure all related metabolites are accounted for, perform a forced hydrolysis. This can be achieved by treating the sample with acid (e.g., HCl) and heating.[8] This step quantitatively converts any remaining parent compound and its sulfoxide metabolites to the stable biomarker, bis(2-hydroxyethylthio)methane.

Step 3: Extraction

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix. The choice of solvent or SPE cartridge must be optimized for the polarity of the diol metabolite.

Step 4: Derivatization (Optional but Recommended for GC-MS)

-

To improve the volatility and chromatographic behavior of the polar diol for GC-MS analysis, a derivatization step is often employed. Silylation (e.g., using BSTFA) is a common and effective method.

Step 5: Instrumental Analysis

-

Analyze the prepared sample using GC-MS or LC-MS/MS.

-

For GC-MS, monitor for the characteristic mass fragments of the derivatized analyte.

-

For LC-MS/MS, operate in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for maximum sensitivity and specificity.[6]

Step 6: Data Analysis

-

Quantify the analyte by comparing its peak area to that of the internal standard against a calibration curve.

-

Confirm the identity of the analyte by matching retention times and mass spectra/ion ratios with those of a certified reference standard.

Caption: General analytical workflow for biomarker detection.

Toxicology and Safety Precautions

Toxicological Profile

While specific toxicological data for this compound is limited, it is expected to exhibit a hazard profile similar to sulfur mustard.[1][2][3] The primary mechanism of toxicity is its action as a powerful, non-specific alkylating agent, causing severe damage to the skin, eyes, and respiratory tract.[5] Upon contact, it can cause erythema, blistering, and tissue necrosis. Inhalation can lead to severe damage to the lungs and airways. As an alkylating agent, it is also presumed to be a mutagen and a carcinogen.

Handling and Personal Protection

Extreme caution must be exercised when handling this compound. All work should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., butyl rubber), and impervious, flame-resistant protective clothing.[4]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse the mouth with water. In all cases of exposure, seek immediate medical attention.[4]

-

-

Spill & Disposal: Spills must be handled by trained personnel wearing appropriate PPE. The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[4]

References

- This compound. (n.d.). PubChem. National Institutes of Health.

- Chemical Properties of this compound (CAS 63869-13-6). (n.d.). Cheméo.

- Chemical Properties of Thiodiglycol (CAS 111-48-8). (n.d.). Cheméo.

- THIODIGLYCOL CAS N°: 111-48-8. (2005). European Chemicals Bureau.

- Thiodiglycol. (n.d.). PubChem. National Institutes of Health.

- Bis(2-chloroethoxy)methane. (n.d.). PubChem. National Institutes of Health.

- SAFETY DATA SHEET - Bis(2-chloroethoxy)methane. (2015). Chem Service.

- Li, X. S., et al. (2023). Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio) Ethane Exposure in Human Urine... Chemical Research in Toxicology, 36(9), 1549-1559.

- BIS (2-CHLOROETHOXY) METHANE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- bis(2-Chloroethoxy)methane (CASRN: 111-91-1). (n.d.). National Toxicology Program (NTP).

- Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products... (n.d.). U.S. Environmental Protection Agency.

- Bis(2-chloroethyl)sulfide. (n.d.). Wikipedia.

- Black, R. M., & Read, R. W. (2006). Hydrolysis and Oxidation Products of the Chemical Warfare Agents... ResearchGate.

- ANALYTICAL METHODS for Sulfur Mustard. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

- This compound. (n.d.). NIST WebBook.

- Gas Chromatography data for this compound. (n.d.). NIST WebBook.

Sources

- 1. This compound | C5H10Cl2S2 | CID 522107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio) Ethane Exposure in Human Urine at Trace Exposure Levels by Gas Chromatography Tandem Mass Spectrometry via Simultaneous Incubation and Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. nj.gov [nj.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Bis(2-chloroethylthio)methane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Bis(2-chloroethylthio)methane

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No. 63869-13-6). Given the limited direct toxicological data for this specific compound, this document incorporates safety principles derived from its structural analogue, sulfur mustard, a well-documented chemical warfare agent.[1][2][3] This approach is grounded in the precautionary principle, ensuring the highest level of safety for all personnel. The procedures outlined are intended for researchers, scientists, and drug development professionals working in controlled laboratory settings.

Compound Identification and Core Hazard Analysis

This compound is an organosulfur compound belonging to the family of sulfur mustards.[3][4] Its primary and most significant hazard lies in its similarity to these vesicant (blistering) agents.[1][2] It is classified as a potential chemical weapon precursor, and its acquisition and use are subject to strict regulatory oversight.[1]

The core danger of this class of compounds is their action as potent alkylating agents. Upon absorption, they can form reactive intermediates that alkylate DNA, RNA, and proteins, leading to widespread cellular damage and cytotoxicity.[4] The health effects are often delayed, with symptoms appearing hours after exposure, which can lead to a false sense of security during handling.[5]

Key Hazard Summary:

-

Vesicant: Causes severe, painful blisters on skin and mucous membranes.[6]

-

Cytotoxic: Damages cells through alkylation, leading to tissue death.[4]

-

Delayed Effects: Symptoms may not appear for several hours post-exposure.[5]

-

High Acute Toxicity: Assumed to be fatal if inhaled, swallowed, or in contact with skin, based on related compounds.[7]

-

Corrosive Potential: Hydrolysis can produce corrosive byproducts like hydrochloric acid.[5]

Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of this compound is fundamental to designing effective safety controls. While extensive experimental data is unavailable, a combination of computed data and information from analogues provides a working profile.

| Property | Value / Description | Source(s) |

| CAS Number | 63869-13-6 | [1][8] |

| Molecular Formula | C₅H₁₀Cl₂S₂ | [1][8] |

| Molecular Weight | 205.2 g/mol | [1][8] |

| Appearance | Expected to be a liquid, potentially colorless to pale yellow, with a possible odor of garlic, onion, or mustard, similar to other sulfur mustards. | [4] |

| Reactivity with Water | Although listed as "water-reactive," this likely refers to slow hydrolysis rather than a violent reaction.[1][3] It reacts with water or steam to produce toxic and corrosive fumes.[5] | [1][3][5] |

| Reactive Groups | Belongs to Halogenated Organic Compounds and Organic Sulfides.[3] | [3] |

Causality of Reactivity: The presence of chloroethyl groups makes the molecule susceptible to intramolecular cyclization, forming highly reactive sulfonium ions. These ions are powerful alkylating agents responsible for the compound's toxicity. Hydrolysis, while potentially slow, is a critical consideration for both decontamination and storage, as it can lead to the formation of hydrochloric acid, increasing the corrosive hazard.[5]

Toxicological Profile and Health Hazards

There is no established antidote for sulfur mustard toxicity; therefore, prevention of exposure is paramount.[5] Decontamination within minutes of contact is the only effective way to mitigate tissue damage.[5]

-

Dermal Exposure (Skin): Contact can cause initial redness and itching, followed hours later by the formation of large, painful blisters (vesicles).[6] The compound is readily absorbed through the skin, leading to systemic toxicity.

-

Ocular Exposure (Eyes): The eyes are extremely sensitive. Exposure causes immediate irritation, pain, swelling, and tearing.[6] Severe exposures can lead to corneal damage and blindness.[6] Immediate and prolonged irrigation is critical.[5]

-

Inhalation (Respiratory): Inhalation of vapors or aerosols can damage the entire respiratory tract. Symptoms begin with a sore throat and hoarseness, progressing to severe inflammation and tissue death within the lungs, which can be fatal.[5]

The Hierarchy of Controls: A Risk Mitigation Framework

A systematic approach to safety is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.

Engineering Controls: The First Line of Defense

Physical containment is the most critical element in preventing exposure. All work with this compound must be performed within designated, verified engineering controls.

-

Primary Containment: A certified chemical fume hood is the minimum requirement. For procedures with a higher risk of aerosolization, a glovebox is strongly recommended. The system must have a dedicated exhaust and not be part of a recirculating system.

-

Ventilation: The laboratory must be under negative pressure relative to adjacent areas, with single-pass air (10-12 air changes per hour).

-

Restricted Access: The area where the compound is handled and stored must be a designated, restricted zone. Clear signage indicating the specific hazards must be posted at all entrances.

-

Safety Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance and be tested regularly.[9]

Standard Operating Protocol: Weighing and Solubilization

This protocol illustrates the integration of safety measures into a routine laboratory task. It is a self-validating system where each step confirms the integrity of the containment.

Prerequisites:

-

Work is performed in a certified chemical fume hood.

-

All required PPE is donned before entering the designated area.

-

A designated waste container for contaminated solids is placed in the hood.

-

A decontamination solution (e.g., freshly prepared 10% bleach solution) is ready.

Methodology:

-

Preparation: Place an analytical balance, weigh paper, spatula, and the sealed container of this compound inside the fume hood. Place an absorbent, plastic-backed liner on the work surface.

-

Tare Balance: With the vial still sealed, place it on the balance to confirm its weight against the log. Place the receiving flask on the balance and tare.

-

Aliquot Transfer: Carefully open the primary container. Using a clean spatula, transfer the approximate amount of the compound to the tared receiving flask. Avoid creating dust or splashes.

-

Seal and Weigh: Immediately and securely seal the receiving flask and the primary container. Record the weight of the transferred compound.

-

Solubilization: Introduce the desired solvent into the receiving flask using a pipette or syringe. Swirl gently to dissolve.

-

Initial Decontamination: Decontaminate the spatula and any other tools by immersing them in the decontamination solution. Place used weigh paper and other contaminated disposables into the designated solid waste container inside the hood.

-

Final Steps: Wipe the exterior of the sealed primary and receiving containers with a cloth dampened with decontamination solution, followed by a dry cloth. Return the primary container to its designated, secure storage location. The experiment can now proceed.

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for protecting personnel from residual or unexpected exposure.[10]

| PPE Item | Specification | Rationale |

| Gloves | Double-gloving is mandatory. Inner glove (nitrile) for dexterity, outer glove made of chemically resistant material such as butyl rubber or Viton™. | Sulfur mustards can penetrate standard laboratory gloves (e.g., latex, nitrile) quickly. Butyl rubber offers excellent resistance to vesicants.[9] |

| Eye/Face Protection | Tightly fitting, indirectly vented chemical splash goggles are required.[10] These must be worn under a full-face shield for splash protection. | Prevents liquid splashes and vapor from reaching the highly sensitive tissues of the eyes.[10] |

| Body Protection | A disposable, solid-front, chemical-resistant lab coat or a full-body suit (e.g., Tychem®).[10] Clothing should be impervious and have tight-fitting cuffs. | Protects skin from contact with spills or vapors. Standard cotton lab coats are insufficient as they absorb chemicals.[9][10] |

| Respiratory Protection | A full-face respirator with a combination organic vapor/acid gas cartridge may be required if there is a risk of exceeding exposure limits or a failure of engineering controls.[10] | Protects the respiratory tract from hazardous vapors.[10] The choice of respirator must be based on a formal risk assessment. |

| Footwear | Closed-toe, chemical-resistant shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contamination out of the laboratory. |

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm. All personnel must be trained on these procedures.

Personnel Decontamination Protocol

-

Immediate Action: Move the affected person immediately from the source of exposure.[5] If a spill has occurred on clothing, begin removing the contaminated clothing immediately, cutting it off if necessary to avoid pulling it over the head.[6]

-

Skin Decontamination: Blot any visible liquid off the skin with a dry, absorbent material. Wash the affected area thoroughly with copious amounts of soap and tepid water.[10] Do not scrub aggressively, as this can increase absorption.[6]

-

Eye Decontamination: Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[5][10] Do not use neutralizing agents.

-

Seek Medical Attention: Call emergency services immediately.[10] Provide the Safety Data Sheet (SDS) to the responding medical personnel. Treatment is supportive, and early intervention is key.[5]

Spill Management and Decontamination Protocol

-

Evacuate: Evacuate all non-essential personnel from the area.[9] Keep people away from and upwind of the spill.[10]

-

Ventilate: Ensure fume hood and laboratory ventilation are operating correctly.

-

Contain: If safe to do so, prevent the spill from spreading. Use an absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels.

-

Neutralize: Once absorbed, carefully apply a decontamination solution, such as a 10% bleach solution (sodium hypochlorite), working from the outside of the spill inward. Allow for a contact time of at least one hour.

-

Clean-up: Collect the absorbed and neutralized material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[10]

-

Final Decontamination: Decontaminate the spill area again with the bleach solution, followed by a water rinse and then a final wipe-down with a solvent like ethanol.

Storage and Waste Disposal

-

Storage: Store this compound in a tightly closed, properly labeled container.[10] The storage location must be a cool, dry, well-ventilated, and secure area, separate from incompatible materials such as strong oxidizing agents.[5][10] A locked cabinet within a restricted-access laboratory is appropriate.

-

Waste Disposal: All waste, including contaminated PPE, disposable labware, and spill cleanup materials, must be treated as acutely toxic hazardous waste.[9] Liquid waste may be neutralized by careful addition to a stirred bleach solution in a fume hood before being collected for disposal by a licensed hazardous waste contractor.

References

- This compound | C5H10Cl2S2 | CID 522107 - PubChem. [Link]

- Incident management: sulphur mustard - GOV.UK. [Link]

- Chemical Properties of this compound (CAS 63869-13-6) - Cheméo. [Link]

- BIS (2-CHLOROETHOXY) METHANE HAZARD SUMMARY - New Jersey Department of Health. [Link]

- This compound - NIST WebBook. [Link]

- Sulfur Mustard: Blister Agent | NIOSH - CDC. [Link]

- "DECONTAMINATION PROCEDURES" 1942 WWII MUSTARD GAS DECONTAMINATION TRAINING FILM 75694 - YouTube. [Link]

- Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids - ChemRxiv. [Link]

- Surface Decontamination of Blister Agents Lewisite, Sulfur Mustard and Agent Yellow - EPA. [Link]

- SAFETY D

- Bis(2-chloroethyl)sulfide - Wikipedia. [Link]

Sources

- 1. This compound | C5H10Cl2S2 | CID 522107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 5. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. This compound [webbook.nist.gov]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]